Acetate

Catalog No.
S585531
CAS No.
71-50-1
M.F
C2H3O2-
M. Wt
59.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetate

CAS Number

71-50-1

Product Name

Acetate

IUPAC Name

acetate

Molecular Formula

C2H3O2-

Molecular Weight

59.04 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/p-1

InChI Key

QTBSBXVTEAMEQO-UHFFFAOYSA-M

SMILES

CC(=O)[O-]

Canonical SMILES

CC(=O)[O-]

Description

Acetate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of acetic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an acetic acid.
Acetate is salt or ester form of acetic acid. Acetate is the most common building block for biosynthesis, such as fatty acids.
Derivatives of ACETIC ACID. Included under this heading are a broad variety of acid forms, salts, esters, and amides that contain the carboxymethane structure.
See also: Acetic Acid (conjugate).

Acetate refers to the acetate ion, which is the conjugate base of acetic acid. The chemical formula for the acetate ion is C2H3O2\text{C}_2\text{H}_3\text{O}_2^- or CH3COO\text{CH}_3\text{COO}^-. Acetate is commonly encountered in various salts formed from the reaction of acetic acid with bases, and it plays a significant role in both chemistry and biology. The acetate ion consists of a methyl group attached to a carbonyl group, with one of the oxygens carrying a negative charge. This structure allows for resonance stabilization, making acetate a versatile participant in numerous

, including:

  • Dissociation Reaction: Acetic acid dissociates in water to form acetate ions:
    CH3COOH+H2OCH3COO+H3O+\text{CH}_3\text{COOH}+\text{H}_2\text{O}\rightleftharpoons \text{CH}_3\text{COO}^-+\text{H}_3\text{O}^+
  • Reactions with Bases: Acetate reacts with strong bases to form salts. For example, sodium acetate can be produced from acetic acid and sodium hydroxide:
    CH3COOH+NaOHCH3COONa+H2O\text{CH}_3\text{COOH}+\text{NaOH}\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{O}
  • Decarboxylation: Sodium acetate can undergo decarboxylation when heated with sodium hydroxide:
    CH3COONa+NaOHCH4+Na2CO3\text{CH}_3\text{COONa}+\text{NaOH}\rightarrow \text{CH}_4+\text{Na}_2\text{CO}_3

These reactions illustrate the versatility of acetate in both organic and inorganic chemistry .

In biological systems, acetate is crucial for various metabolic pathways. It serves as a building block for synthesizing fatty acids and cholesterol. Acetate is converted into acetyl coenzyme A, a key metabolite in energy production and biosynthesis. It is also produced by gut microbiota during fermentation processes, contributing to energy metabolism in humans .

Acetate can be synthesized through several methods:

  • Neutralization Reaction: Mixing acetic acid with a base (e.g., sodium hydroxide) produces sodium acetate.
  • Fermentation: Microorganisms such as bacteria convert sugars into acetate through anaerobic fermentation.
  • Chemical Synthesis: Acetic anhydride or acetyl chloride can react with alcohols to form esters of acetate.

For example, the reaction of calcium carbonate with vinegar yields calcium acetate:

CaCO3+2CH3COOHCa CH3COO 2+H2O+CO2\text{CaCO}_3+2\text{CH}_3\text{COOH}\rightarrow \text{Ca CH}_3\text{COO }_2+\text{H}_2\text{O}+\text{CO}_2

This method illustrates the accessibility of acetate synthesis from common materials .

Acetate has diverse applications across various fields:

  • Food Industry: Used as a food preservative and flavoring agent.
  • Textile Industry: Cellulose acetate is utilized in making fibers and fabrics.
  • Pharmaceuticals: Various acetates are used in drug formulations.
  • Laboratories: Acetate buffers are essential in biochemical experiments.
  • Chemical Manufacturing: It serves as a precursor for synthesizing other chemicals, including solvents and plastics .

Acetate shares similarities with several related compounds. Here are some notable examples:

CompoundChemical FormulaKey Characteristics
Acetic AcidCH3COOH\text{CH}_3\text{COOH}Neutral compound; weak acid; precursor to acetate
Sodium AcetateCH3COONa\text{CH}_3\text{COONa}Salt form; used as a buffer; soluble in water
Calcium AcetateCa CH3COO 2\text{Ca CH}_3\text{COO }_2Used in food industry; binds phosphate in kidneys
Ammonium AcetateNH4CH3COO\text{NH}_4\text{CH}_3\text{COO}Soluble salt; used as a buffer; biodegradable
Ethyl AcetateC4H8O2\text{C}_4\text{H}_{8}\text{O}_{2}Common solvent; used in paints and coatings

Uniqueness of Acetate

Acetate's uniqueness lies in its dual role as both an anion involved in numerous biochemical pathways and as a precursor for various chemical syntheses. Its ability to participate in both organic reactions and biological processes underscores its importance across multiple disciplines .

Early Chemical Syntheses and Industrial Applications

The story of acetate begins with acetic acid, its parent compound. In 1845, German chemist Hermann Kolbe achieved the first synthesis of acetic acid from inorganic precursors, marking a pivotal moment in organic chemistry. By reacting carbon disulfide with chlorine, he produced carbon tetrachloride, which was thermally decomposed to trichloroacetic acid and finally reduced electrolytically to acetic acid. This breakthrough challenged the prevailing notion that organic compounds could only derive from living organisms.

The development of cellulose acetate, a derivative, emerged in the late 19th and early 20th centuries. French chemist Paul Schützenberger first synthesized cellulose acetate in 1865 by reacting cellulose with acetic anhydride. However, practical applications awaited the work of Arthur Eichengrün and Theodore Becker, who in 1903 developed soluble forms of cellulose acetate, enabling its use in films and textiles. By World War I, cellulose acetate became critical for waterproofing aircraft fabrics, catalyzing advancements in polymer science.

Key Milestones in Acetate Research

  • 1920s–1930s: Cellulose acetate fibers (e.g., Celanese) revolutionized the textile industry, offering a synthetic alternative to silk.
  • 1960s: The Monsanto process commercialized methanol carbonylation, making acetic acid—and by extension, acetate—a commodity chemical.
  • 1990s: The discovery of acetate’s role in protein acetylation and gene regulation expanded its biological significance.

Basic Structure (CH₃COO⁻)

Acetate is a monocarboxylic acid anion that results from the removal of a proton from the carboxy group of acetic acid [1]. The molecular formula of acetate is C₂H₃O₂⁻, which can also be written as CH₃COO⁻ [2]. This negatively charged ion consists of a methyl group (CH₃) attached to a carboxylate group (COO⁻) [3]. The acetate ion is the conjugate base of acetic acid, formed when acetic acid dissociates in water to release a proton [4].

The structural representation of acetate shows a methyl carbon bonded to a carbonyl carbon, which is further connected to two oxygen atoms [5]. One oxygen forms a double bond with the carbonyl carbon, while the other oxygen carries the negative charge [3]. This arrangement creates a planar carboxylate group with the methyl group positioned at approximately 120° from the two oxygen atoms [6].

Resonance Structures

The acetate ion exhibits resonance stabilization, which is a key feature of its electronic structure [6]. In resonance structures, the electrons are delocalized across multiple atoms, providing enhanced stability to the molecule [2]. For acetate, there are two primary resonance forms that contribute to its overall electronic structure [6].

In these resonance structures, the negative charge and double bond are distributed between the two oxygen atoms [3]. Although line-bond structures typically show a double bond to one oxygen and a single bond with a negative charge to the other oxygen, experiments reveal that both carbon-oxygen bonds are equivalent, with a bond length of approximately 127 pm [6]. This measurement falls between the typical lengths of carbon-oxygen single bonds (135 pm) and double bonds (120 pm), confirming the resonance nature of these bonds [6].

The resonance hybrid of acetate shows that both oxygen atoms share the negative charge equally, resulting in equivalent electron densities [6]. This resonance stabilization contributes significantly to the chemical behavior of acetate, making it more stable than what would be predicted from a single structural representation [2].

Hybridization States

The acetate ion contains carbon atoms with different hybridization states, which influence its geometry and reactivity [3]. The methyl carbon in acetate exhibits sp³ hybridization, while the carbonyl carbon displays sp² hybridization [7].

For the methyl carbon, one s-orbital and three p-orbitals combine to form four sp³ hybridized orbitals [3]. Three of these hybrid orbitals form sigma bonds with the three hydrogen atoms, while the remaining orbital forms a sigma bond with the carbonyl carbon [3]. This sp³ hybridization gives the methyl carbon a tetrahedral geometry [3].

The carbonyl carbon, on the other hand, utilizes sp² hybridization, where one s-orbital and two p-orbitals combine to create three sp² hybridized orbitals [3]. Two of these hybrid orbitals form sigma bonds with the two oxygen atoms, and the third forms a sigma bond with the methyl carbon [3]. This arrangement results in a trigonal planar geometry around the carbonyl carbon [3]. The remaining unhybridized p-orbital participates in the formation of a pi bond, contributing to the resonance structure of the acetate ion [7].

Physical Properties

Solubility Characteristics

Acetate salts generally exhibit high solubility in water, a property that distinguishes them from many other organic salts [9]. According to solubility rules presented in many chemistry texts, all or most acetate salts are soluble in aqueous solutions [9]. This universal solubility is attributed to several thermodynamic factors, including the hydration enthalpy of the acetate ion [9].

The hydration enthalpy of acetate has been calculated using the Born-Haber approach, yielding a value of approximately -375 kJ/mol [9]. This value is comparable to those of chloride (-355 kJ/mol), nitrite (-383 kJ/mol), and nitrate (-370 kJ/mol) ions, which are all considerably less exothermic than fluoride (-497 kJ/mol) [9]. The electron-donating and hydrophobic nature of the methyl group in acetate influences its solubility characteristics [9].

Specific solubility data for common acetate salts in water at 20°C include:

Acetate SaltSolubility in Water (g/100 ml) at 20°C
Ammonium acetate143.0
Sodium acetate46.4
Potassium acetate256.0
Calcium acetate37.4

[28]

The solubility of acetate salts generally increases with temperature, following the trend observed in most ionic compounds [28]. For instance, ammonium acetate's solubility increases from 102 g/100 ml at 0°C to 533 g/100 ml at 80°C [28].

Density Parameters

The density of acetate compounds varies depending on the associated cation [27]. Potassium acetate, for example, has a density of 1.57 g/cm³, making it denser than water [31]. This relatively high density contributes to its physical properties and applications [31].

Sodium acetate typically has a density of approximately 1.45 g/cm³, while ammonium acetate exhibits a lower density of around 1.17 g/cm³ [27]. These density differences affect the physical behavior of these compounds in solution and in their solid states [27].

A comparison of maximum densities for various acetate salts reveals:

Acetate SaltMaximum Density (g/cm³)
Potassium acetate1.393
Sodium acetate1.528
Ammonium acetate1.073

[27]

These density parameters are important considerations in industrial applications and laboratory procedures involving acetate compounds [27].

Melting and Boiling Points

Acetate salts generally exhibit high melting and boiling points due to their ionic nature [31]. The melting and boiling points vary significantly depending on the associated cation [15].

Potassium acetate has a melting point of 292°C and a boiling point of 392.4°C, demonstrating the high thermal stability characteristic of many acetate salts [31]. At these elevated temperatures, acetate salts may decompose rather than undergo a clean phase transition [15].

For comparison, ethyl acetate, which is an ester rather than an ionic acetate salt, has a much lower boiling point of 77.1°C and a freezing point of -83.97°C [15] [10]. This significant difference highlights the impact of ionic bonding on thermal properties [15].

The melting and boiling points of acetate compounds are influenced by factors such as molecular weight, crystal structure, and the strength of intermolecular forces [15]. Ionic acetate salts form crystal lattices with strong electrostatic interactions, resulting in higher melting and boiling points compared to covalent acetate derivatives [31].

Chemical Properties

Acid-Base Behavior

Acetate functions as a weak base in aqueous solutions, capable of accepting protons to form acetic acid [4]. This acid-base behavior is fundamental to its role in buffer systems and various chemical reactions [12].

When dissolved in water, acetate ions can abstract protons from water molecules to form acetic acid and hydroxide ions, resulting in a slightly alkaline solution [4]. This reaction can be represented as:

CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻

[4]

The extent of this reaction is limited, reflecting the relatively weak basic character of the acetate ion [12]. The position of this equilibrium depends on factors such as concentration, temperature, and the presence of other ions in solution [12].

In the presence of stronger acids, acetate readily accepts protons to form acetic acid [12]. This proton-accepting capability makes acetate useful in buffer solutions, particularly in the pH range near its pKa value [30].

pKa Values and Ionization

The pKa value of acetic acid is 4.74, which indicates the pH at which exactly half of the acetic acid molecules are dissociated into acetate ions and protons [25]. This value is crucial for understanding the behavior of acetate in various pH environments [26].

The relationship between pH, pKa, and the ratio of acetate to acetic acid can be described by the Henderson-Hasselbalch equation:

pH = pKa + log([CH₃COO⁻]/[CH₃COOH])

[25]

This equation allows for the calculation of the ratio of acetate to acetic acid at any given pH [25]. For example, at pH 5.74, which is one unit above the pKa, the ratio of acetate to acetic acid is 10:1 [25].

The ionization behavior of acetate is pH-dependent [26]. At pH values below 3.8, over 90% exists as acetic acid molecules (CH₃COOH), while at pH values above 5.8, over 90% exists as acetate ions (CH₃COO⁻) [26]. This pH-dependent behavior is essential for the functioning of acetate buffer systems, which are most effective in the pH range of approximately 3.8 to 5.8 [26].

Nucleophilicity and Reactivity Patterns

Acetate functions as a nucleophile in various chemical reactions, despite the delocalization of its negative charge across two oxygen atoms [13]. This nucleophilic character enables acetate to participate in substitution reactions, particularly SN2 reactions [13].

The nucleophilicity of acetate is influenced by several factors, including the delocalization of the negative charge and the steric hindrance around the reaction site [13]. Although the negative charge is distributed across two oxygen atoms in the π system, acetate can still attack electrophilic centers effectively [13].

In nucleophilic substitution reactions, acetate can displace leaving groups to form ester products [13]. For example, acetate can react with alkyl halides to produce acetate esters:

CH₃COO⁻ + R-X → CH₃COOR + X⁻

[13]

Acetate also participates in the Mitsunobu reaction, where it acts as a nucleophile to displace an alcohol group that has been activated by the reaction conditions [13]. This reaction is valuable in organic synthesis for the inversion of stereochemistry at a stereocenter [13].

The reactivity of acetate is further demonstrated in its reactions with sodium hydroxide and water [4]. When sodium acetate reacts with sodium hydroxide and calcium oxide (soda lime), it undergoes decarboxylation to produce methane and sodium carbonate:

CH₃COONa + NaOH → CH₄ + Na₂CO₃

[4]

This decarboxylation reaction represents a general method for preparing alkanes from carboxylic acid salts [4].

Spectroscopic Properties

Infrared Spectral Characteristics

Infrared (IR) spectroscopy provides valuable information about the structural features of acetate compounds through the identification of characteristic absorption bands [16]. The IR spectrum of acetate exhibits several distinctive peaks that correspond to specific vibrational modes within the molecule [17].

The carbonyl (C=O) stretching vibration in acetate typically appears as a strong absorption band in the range of 1750-1735 cm⁻¹ for aliphatic acetates [17]. This peak is one of the most prominent features in the IR spectrum and serves as a diagnostic marker for the presence of the acetate group [16].

Acetate compounds also display characteristic C-O stretching vibrations, which appear as two or more bands in the region of 1300-1000 cm⁻¹ [17]. For acetate esters specifically, these bands follow what is known as the "Rule of Three," with intense peaks at approximately 1700 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-C-O asymmetric stretch), and 1100-1030 cm⁻¹ (O-C-C stretch) [19].

The C-C-O asymmetric stretching vibration of acetate esters is particularly noteworthy, as it appears at a higher wavenumber (around 1240 cm⁻¹) than is typical for other esters (1210-1160 cm⁻¹) [19]. This shift is attributed to the mass effect of the methyl group in acetate, making this peak a useful diagnostic feature for identifying acetate groups in complex molecules [19].

Nuclear Magnetic Resonance Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of acetate compounds at the atomic level [20]. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the electronic environment of atoms within the acetate molecule [24].

In the ¹H NMR spectrum of acetate, the methyl protons typically appear as a singlet at approximately 2.0 ppm [24]. This chemical shift value reflects the deshielding effect of the adjacent carboxylate group [24]. The absence of coupling patterns in this signal is consistent with the lack of neighboring protons [24].

The ¹³C NMR spectrum of acetate displays two characteristic signals [24]. The methyl carbon resonates at approximately 20-25 ppm, while the carboxylate carbon appears at a much more deshielded position, typically around 170-180 ppm due to the electron-withdrawing effects of the oxygen atoms [24].

NMR spectroscopy has been particularly useful in studying the distribution of acetyl groups in complex acetate derivatives such as cellulose acetate [24]. By analyzing the ¹³C NMR spectra of ring carbons in cellulose acetate, researchers have been able to obtain quantitative information on the distribution of acetyl groups at different positions within the anhydroglucose unit [24].

Carbon-13 NMR spectroscopy has also been applied to observe acetate metabolism in biological systems [20]. For example, studies using [2-¹³C]acetate have tracked the incorporation of labeled acetate into various metabolic intermediates, providing insights into metabolic pathways [20].

Vibrational Spectroscopy Analysis

Vibrational spectroscopy techniques, including Raman spectroscopy, provide complementary information to IR spectroscopy for the analysis of acetate compounds [21]. These techniques are particularly valuable for studying the binding interactions of acetate with metal ions and other molecules [21].

Raman multivariate curve resolution (Raman-MCR) vibrational spectroscopy has been employed to obtain self-consistent free and bound metal acetate spectra and binding constants without requiring assumptions about the shapes of the corresponding vibrational bands [21]. This approach has been instrumental in investigating the binding of divalent cations such as Zn²⁺, Ca²⁺, and Mg²⁺ to acetate [21].

The vibrational spectra of acetate-metal complexes reveal that the binding constants do not simply scale with cation size [21]. For instance, the binding constant of acetate to Zn²⁺ is significantly larger than those to Mg²⁺ or Ca²⁺, despite Zn²⁺ and Mg²⁺ having similar radii that are about 25% smaller than Ca²⁺ [21]. These findings suggest that factors beyond ionic radius, such as electronic configuration, influence the binding interactions [21].

Time-resolved laser fluorescence spectroscopy (TRLFS) has also been used to study the complexation of acetate with metal ions at elevated temperatures [22]. These studies have shown that the formation of metal-acetate complexes is generally endothermic and entropy-driven, with both the standard reaction enthalpies and entropies being positive [22].

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

59.013304334 g/mol

Monoisotopic Mass

59.013304334 g/mol

Heavy Atom Count

4

UNII

569DQM74SC

Other CAS

71-50-1

Wikipedia

Acetate
Acetate ion
Methylisothiazolinone

Dates

Modify: 2024-02-18

De novo biosynthesis of tyrosol acetate and hydroxytyrosol acetate from glucose in engineered Escherichia coli

Daoyi Guo, Xiao Fu, Yue Sun, Xun Li, Hong Pan
PMID: 34489039   DOI: 10.1016/j.enzmictec.2021.109886

Abstract

Tyrosol and hydroxytyrosol derived from virgin olive oil and olives extract, have wide applications both as functional food components and as nutraceuticals. However, they have low bioavailability due to their low absorption and high metabolism in human liver and small intestine. Acetylation of tyrosol and hydroxytyrosol can effectively improve their bioavailability and thus increase their potential use in the food and cosmeceutical industries. There is no report on the bioproductin of tyrosol acetate and hydroxytyrosol acetate so far. Thus, it is of great significance to develop microbial cell factories for achieving tyrosol acetate or hydroxytyrosol acetate biosynthesis. In this study, a de novo biosynthetic pathway for the production of tyrosol acetate and hydroxytyrosol acetate was constructed in Escherichia coli. First, an engineered E. coli that allows production of tyrosol from simple carbon sources was established. Four aldehyde reductases were compared, and it was found that yeaE is the best aldehyde reductase for tyrosol accumulation. Subsequently, the pathway was extended for tyrosol acetate production by further overexpression of alcohol acetyltransferase ATF1 for the conversion of tyrosol to tyrosol acetate. Finally, the pathway was further extended for hydroxytyrosol acetate production by overexpression of 4-hydroxyphenylacetate 3-hydroxylase HpaBC.


[Determination of Methoxyacetic acid in urine by pre-column derivatization-liquid-liquid microextraction coupled with gas chromatography]

Y Y Gu, Y Mei, W T Su, J Han
PMID: 34488270   DOI: 10.3760/cma.j.cn121094-20200603-00317

Abstract

To establish a method for determining methoxyacetic acid in urine by pre-column derivatization-liquid-liquid microextraction coupled with gas chromatography (GC) .
Phosphate buffer solution, tert-butoxyacetic acid (internal standard) and pentafluorobenzyl bromide (derivative) were added to the urine sample. After derived in a water bath at 90 ℃ for 40 min, the mixture was cooled and filtered, then the dichloromethane was used as an extractant. After being shaken and centrifuged, the lower organic phase was sucked and injected into a gas chromatograph, separated by a DB-5 capillary column, and detected by an ECD detector.
The linear range of the method was 0.6~60.0 mg/L with the correlation coefficients (
) above 0.999. The average recovery was76.6%~110.7%, the inter-day precision was 8.00%~8.82%, and the detection limit was 0.13 mg/L.
The method was founded to be high sensitivity, low organic reagent usage and green. So it is suitable for the detection of methoxyacetic acid in urine of occupational exposure to ethylene glycol monomethyl ether.


[Protective effect of ethyl acetate extract from Bidens bipinnata on hepatocyte damage induced by endoplasmic reticulum stress]

Man-Lin Guo, Xiang-Yu Ma, Yu-Qing Gong, Meng-Lin Feng, Yu-Wan Zhao, Leng-Xin Duan
PMID: 34472265   DOI: 10.19540/j.cnki.cjcmm.20210319.402

Abstract

To explore the protective effect and mechanism of ethyl acetate extract from Bidens bipinnata on hepatocyte damage induced by endoplasmic reticulum stress. Tunicamycin was used to establish the damage model in L02 cells. Methyl thiazolyl tetrazolium(MTT) colorimetric assay was used to investigate the survival rate of ethyl acetate extract from B. bipinnata in L02 cells injury induced by endoplasmic reticulum stress; the protein expressions of endoplasmic reticulum stress-related molecule glucose regulated protein 78(GRP78), PKR-like ER kinase(PERK), eukaryotic initiation factor-2(eIF2α), activating transcription factor 4(ATF4), C/EBP homologous protein(CHOP), B-cell CLL/lymphoma 2(Bcl-2), Bal-2 associated X apoptosis regulator(Bax) were examined by Wes-tern blot. The expressions of the above proteins were also detected after endoplasmic reticulum stress inhibitor(4-phenyl butyric acid) and CHOP shRNA-mediated knockdowns were added. The expressions of GRP78, PERK, CHOP in L02 cells were observed by immunofluorescence method. The results showed that ethyl acetate extract from B. bipinnata could significantly increase the survival rate of L02 cell injury caused by endoplasmic reticulum stress in a dose and time-dependent manner(P<0.05 or P<0.01). The expression levels of GRP78, PERK, eIF2α, ATF4, CHOP and Bax in the drug treatment groups were significantly down-regulated(P<0.05 or P<0.01), while Bcl-2 was significantly up-regulated(P<0.01). After endoplasmic reticulum stress inhibitor and CHOP shRNA-mediated knockdowns were added, the expression levels of GRP78, PERK, eIF2α, ATF4, CHOP, Bax in the drug treatment groups were significantly down-regulated(P<0.01), whereas Bcl-2 was significantly up-regulated(P<0.01). Immunofluorescence results showed that the expressions of GRP78, PERK, CHOP were consistent with the Western blot method. In conclusion, ethyl acetate extract from B. bipinnata has a significant protective effect on the damage of L02 cells caused by endoplasmic reticulum stress. The mechanism may be related to the inhibition of endoplasmic reticulum stress and the down-regulation of apoptosis in cells through the PERK/eIF2α/ATF4/CHOP signaling pathway.


Enhanced Aryltetralin Lignans Production in

Michela Alfieri, Iride Mascheretti, Roméo A Dougué Kentsop, Roberto Consonni, Franca Locatelli, Monica Mattana, Gianluca Ottolina
PMID: 34500623   DOI: 10.3390/molecules26175189

Abstract

Lignans are the main secondary metabolites synthetized by
species as plant defense molecules. They are also valuable for human health, in particular, for their potent antiviral and antineoplastic properties. In this study, the adventitious root cultures of three
species (
,
and
) were developed to produce aryltetralin lignans. The effect of two elicitors, methyl jasmonate and coronatine, on aryltetralin lignans production was also evaluated. The adventitious root cultures from
were obtained and analyzed for the first time and resulted as the best producer for all the aryltetralins highlighted in this system: Podophyllotoxin, 6-methoxypodophyllotoxin and 6-methoxypodophyllotoxin-7-
-β-glucoside, the last showing a productivity of 92.6 mg/g DW. The two elicitors differently affected the production of the 6-methoxypodophyllotoxin and 6-methoxypodophyllotoxin-7-
-β-glucoside.


Montelukast and Coronavirus Disease 2019: A Scoping Review

Niusha Sharifinejad, Samin Sharafian, Sana Salekmoghadam, Marzieh Tavakol, Mostafa Qorbani
PMID: 34418892   DOI:

Abstract

Coronavirus disease 2019 (COVID-19) is an emerging worldwide issue, that has affected a large number of people around the world. So far, many studies have aimed to develop a therapeutic approach against COVID-19. Montelukast (MK) is a safe asthma controller drug, which is considered as a potential antiviral drug for severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This review has a systematic approach to investigate the reports on the use of MK as a part of treatment or a prophylactic agent in COVID-19. The search was conducted in PubMed, Web of Science, and Scopus databases and yielded 35 studies containing the influence of MK on SARS-CoV-2. Ultimately, MK appears to be worth being used as an adjuvant therapeutic and prophylactic drug against SARS-CoV-2. Nevertheless, more clinical trials are required to accurately investigate its effectiveness.


Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP)

Alexander Safrygin, Petr Zhmurov, Dmitry Dar'in, Sergey Silonov, Mariia Kasatkina, Yulia Zonis, Maxim Gureev, Mikhail Krasavin
PMID: 34461785   DOI: 10.1080/14756366.2021.1969386

Abstract

An earlier described three-component variant of the Castagnoli-Cushman reaction employing homophthalic anhydrides, carbonyl compound and ammonium acetate was applied towards the preparation of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides with variable substituent in position 3. These compounds displayed inhibitory activity towards poly(ADP-ribose) polymerase (PARP), a clinically validated cancer target. The most potent compound (PARP1/2 IC
= 22/4.0 nM) displayed the highest selectivity towards PARP2 in the series (selectivity index = 5.5), more advantageous ADME prameters compared to the clinically used PARP inhibitor Olaparib.


Delayed-onset cytomegalovirus infection is frequent after discontinuing letermovir in cord blood transplant recipients

Joshua A Hill, Danniel Zamora, Hu Xie, Laurel A Thur, Colleen Delaney, Ann Dahlberg, Steven A Pergam, Wendy M Leisenring, Michael Boeckh, Filippo Milano
PMID: 34402885   DOI: 10.1182/bloodadvances.2021004362

Abstract

Cytomegalovirus (CMV)-seropositive umbilical cord blood transplantation (CBT) recipients have a high incidence of CMV-associated complications. There are limited data regarding the efficacy of letermovir for preventing clinically significant CMV infection (CS-CMVi), and the impact of letermovir prophylaxis on delayed-onset CMV reactivation after letermovir discontinuation, in CBT recipients. We compared the cumulative incidence of CS-CMVi and CMV detection in 21 CMV-seropositive CBT recipients receiving letermovir prophylaxis with a historical cohort of 40 CBT recipients receiving high-dose valacyclovir prophylaxis. Letermovir was administered on day +1 up to day +98. The cumulative incidence of CS-CMVi was significantly lower by day 98 in the letermovir cohort (19% vs 65%). This difference was lost by 1 year due to a higher incidence of delayed-onset CMV reactivation in the letermovir cohort. No patients developed CMV disease in the letermovir cohort within the first 98 days compared with 2 cases (2.4%) in the high-dose valacyclovir cohort; 2 patients developed CMV enteritis after discontinuing letermovir. Median viral loads were similar in both cohorts. Thus, letermovir is effective at preventing CS-CMVi after CBT, but frequent delayed-onset infections after letermovir discontinuation mandate close monitoring and consideration for extended prophylaxis.


Genome-Wide Identification and Transcriptional Expression Analysis of Annexin Genes in

Xiaoxia Wu, Yan Ren, Hailong Jiang, Yan Wang, Jiaxing Yan, Xiaoying Xu, Fucai Zhou, Haidong Ding
PMID: 34445369   DOI: 10.3390/ijms22168667

Abstract

Annexin (Ann) is a polygenic, evolutionarily conserved, calcium-dependent and phospholipid-binding protein family, which plays key roles in plant growth, development, and stress response. However, a comprehensive understanding of
genes of pepper (
) at the genome-wide level is limited. Based on the available pepper genomic information, we identified 15 members of the
gene family. Phylogenetic analysis showed that CaAnn proteins could be categorized into four different orthologous groups. Real time quantitative RT-PCR analysis showed that the
genes were tissue-specific and were widely expressed in pepper leaves after treatments with cold, salt, and drought, as well as exogenously applied MeJA and ABA. In addition, the function of
was further explored using the virus-induced gene silencing (VIGS) technique.
-silenced pepper seedlings were more sensitive to salt stress, reflected by the degradation of chlorophyll, the accumulation of reactive oxygen species (ROS), and the decrease of antioxidant defense capacity. This study provides important information for further study of the role of pepper
genes and their coding proteins in growth, development, and environmental responses.


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